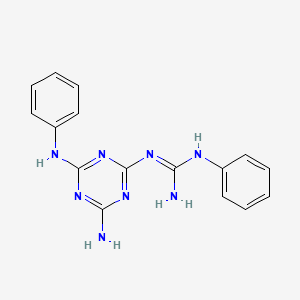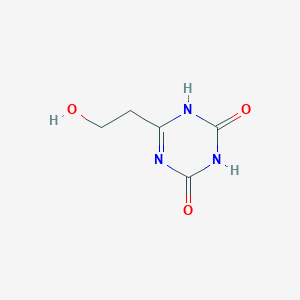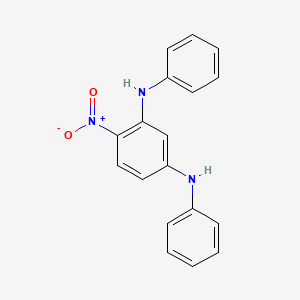
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C18H15N3O2 It is a derivative of benzene and contains nitro and diphenylamine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine typically involves the nitration of N1,N3-diphenylbenzene-1,3-diamine. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and acetic acid as solvents.
Oxidation: Potassium permanganate, dichloromethane as a solvent.
Major Products Formed
Reduction: 4-Amino-N1,N3-diphenylbenzene-1,3-diamine.
Substitution: Halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N3-Diphenylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-N1,N3-diphenylbenzene-1,4-diamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
4,4’-Dinitro-N1,N3-diphenylbenzene-1,3-diamine:
Uniqueness
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both nitro and diphenylamine groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological and industrial significance.
Propriétés
Formule moléculaire |
C18H15N3O2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-nitro-1-N,3-N-diphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H15N3O2/c22-21(23)18-12-11-16(19-14-7-3-1-4-8-14)13-17(18)20-15-9-5-2-6-10-15/h1-13,19-20H |
Clé InChI |
HCAORUQPEVIRRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


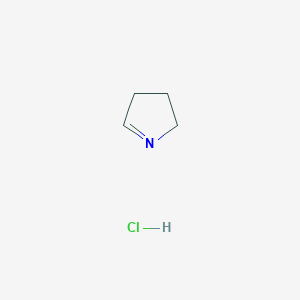
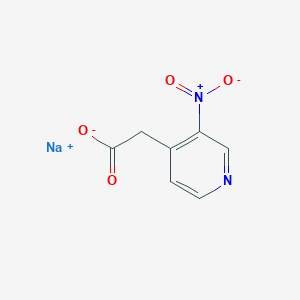
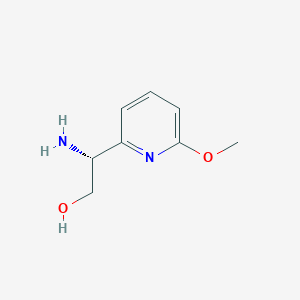

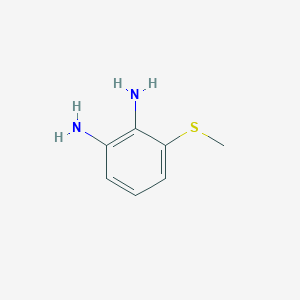


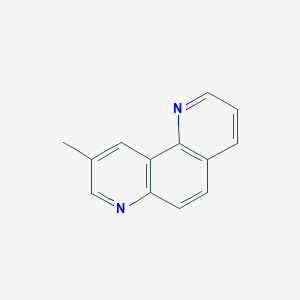
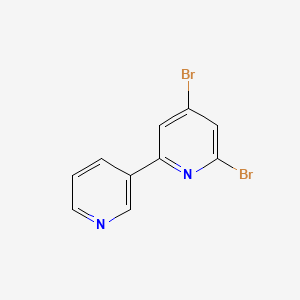
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
